
4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related benzamide derivatives have been synthesized and studied for various applications, including antimicrobial properties and potential as antiplatelet agents .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, including nitration, acylation, ammoniation, reduction, and secondary ammoniation . For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide was achieved from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, as characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and FTIR . These methods are likely applicable to the synthesis of "this compound" with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of a bis amide derivative was elucidated using FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . These techniques would be essential in determining the molecular structure of "this compound" and ensuring the integrity of the synthesized compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic addition and desulfurization, leading to the formation of different products such as amidine derivatives, thioimidates, amides, and thioamides . The reactivity of the nitro group and other functional groups present in the benzamide structure can lead to diverse reaction pathways and products. The specific reactions of "this compound" would depend on its chemical structure and the conditions under which it is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro, methoxy, and isopropoxy groups can affect these properties. For example, the antimicrobial activity of benzamide derivatives was found to be dependent on their chemical structure, with some compounds showing significant activity against various microorganisms . The physical and chemical properties of "this compound" would need to be analyzed in the context of its potential applications, such as antimicrobial or antiplatelet activities.
Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, including compounds with substituents like methoxy (OCH3) and nitro (NO2), have been explored for their inhibitory effects on the acidic corrosion of mild steel. These compounds demonstrated significant inhibition efficiencies, with a focus on understanding the influence of different substituents on the inhibition behavior. The adsorption of these compounds on metal surfaces was found to be strong and spontaneous, adhering to the Langmuir adsorption isotherm. The study involved both experimental methods and computational studies, including Density Functional Theory (DFT) and molecular dynamic (MD) simulations (Mishra et al., 2018).
Crystal Structure Analysis
The compound 2-Nitro-N-(4-nitrophenyl)benzamide was synthesized and its crystal structure was determined through single-crystal X-ray diffraction. This study provided detailed insights into the spatial arrangement of the compound, including the orientations of the nitro groups and the dihedral angles between aromatic rings. Understanding such molecular structures is crucial for insights into chemical reactivity and potential applications in materials science or pharmaceuticals (Saeed, Hussain, & Flörke, 2008).
Synthesis of Benzamide Derivatives for Cytotoxic Activity
Benzamide derivatives synthesized from anacardic acid showed significant cytotoxic activity against various cancer cell lines. The study emphasizes the potential therapeutic applications of benzamide derivatives in oncology, highlighting the importance of chemical synthesis in developing new anticancer agents (Chandregowda, Kush, & Reddy, 2009).
Catalytic Applications in Organic Reactions
Copper nanoparticles supported on a Schiff base-Fullerene demonstrated efficient catalytic activities for the reduction of nitrophenols and organic dyes. This study indicates the potential of benzamide derivatives in catalyzing environmentally significant reactions, potentially offering solutions for pollution control and sustainable chemistry (Dayan, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(2)24-14-7-4-12(5-8-14)17(20)18-15-9-6-13(19(21)22)10-16(15)23-3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRFEGOIXIEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
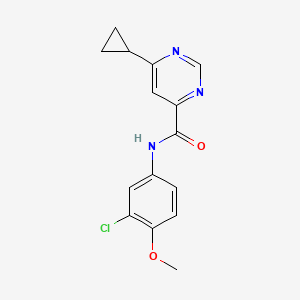
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)
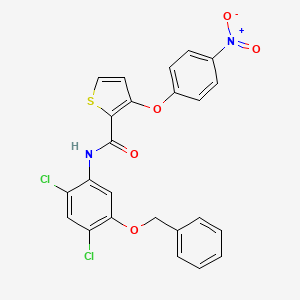
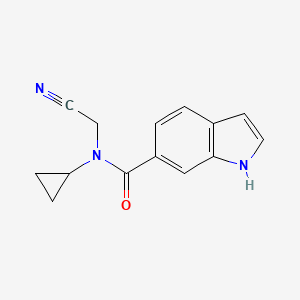
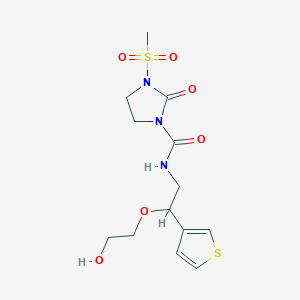
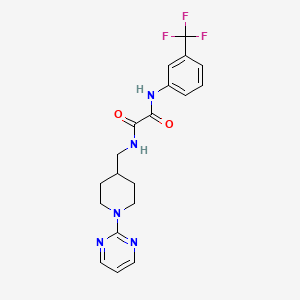

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

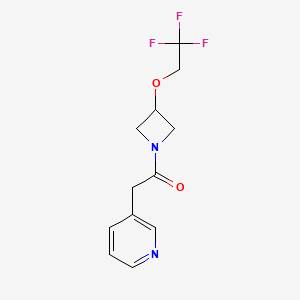

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)